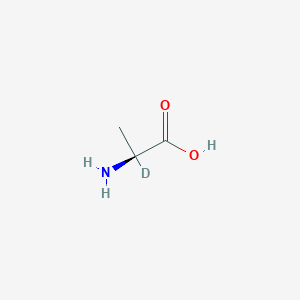

L-Alanine-2-d

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-deuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-MYSWAXPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444235 | |

| Record name | L-Alanine-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21386-65-2 | |

| Record name | L-Alanine-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Academic Synthesis of L Alanine 2 D and Deuterium Enriched Analogues

Chemoenzymatic Synthesis Routes for Deuterium (B1214612) Incorporation

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis to achieve efficient and specific deuterium labeling. These methods often leverage enzymes' ability to recognize specific stereoisomers and catalyze reactions under mild conditions.

Enzyme-Catalyzed Stereoselective Deuteration Strategies

Enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), are instrumental in catalyzing the exchange of the α-hydrogen of amino acids with deuterium from a D₂O solvent. This process can be highly stereoselective. For instance, aminotransferases can be employed to facilitate Cα H/D exchange. acs.org In the absence of a partner protein, the aminotransferase DsaD can exclusively catalyze Cα-deuteration. nih.gov This specificity allows for the production of L-alanine-2-d with high isotopic purity.

One notable strategy involves the stereoinversion of L-alanine to produce α-deuterated D-alanine. This has been achieved using a combination of an achiral pyridoxal analogue and a chiral guanidine (B92328) base, which promotes deuteration with an inversion of stereochemistry under mild conditions. researchgate.netnih.gov While this produces the D-enantiomer, it highlights the power of combining catalysts to control stereochemical outcomes during deuteration. Other research has focused on developing enzyme-catalyzed methods using enzymes like α-hydroxylamine synthase and aminotransferase with D₂O as the deuterium source for creating α-deuterated α-amino acids. researchgate.net

The table below summarizes key findings in enzyme-catalyzed stereoselective deuteration of alanine (B10760859).

| Catalyst System | Substrate | Product | Key Features |

| Achiral pyridoxal analogue & chiral guanidine base | L-Alanine | Deuterated D-Alanine | Catalytic stereoinversion under mild, neutral pD conditions without protecting groups. researchgate.netnih.gov |

| Aminotransferase (DsaD) | L-Leucine | L-Leucine-2-d | Site- and enantio-selective Cα-deuteration with 95% deuterium incorporation and >99% enantiomeric excess. nih.gov |

| Phenylalanine ammonia (B1221849) lyase (PAL) / D-amino acid dehydrogenase (DAADH) | 4-bromocinnamic acid / 4-bromophenylpyruvic acid | L/D-4-bromophenylalanine | Chemoenzymatic approach to produce enantiomers of a non-natural amino acid. acs.org |

Multi-Enzymatic Cascade Approaches for Deuterated L-Alanine Production

Multi-enzyme cascades offer a "one-pot" solution for synthesizing complex molecules by arranging several enzymatic reactions sequentially. mdpi.com This approach is particularly effective for cofactor-dependent reactions, such as the synthesis of deuterated amino acids.

A powerful strategy for producing L-alanine with a deuterium label at the alpha position involves combining a biocatalytic deuteration catalyst with a reductive amination enzyme. chemrxiv.orgresearchgate.netrsc.org For example, a soluble hydrogenase can be used to generate [4-²H]-NADH from NAD⁺ using deuterium gas (D₂) as the clean reductant and D₂O as the deuterium source. rsc.org This deuterated cofactor is then utilized by an L-alanine dehydrogenase (AlaDH) to reductively aminate pyruvate (B1213749) in the presence of an ammonium (B1175870) source (¹⁵NH₄⁺ can also be used for dual labeling), thereby installing the deuterium at the α-carbon and creating the chiral center in a single step. chemrxiv.orgrsc.org This method is highly efficient and allows for the production of variously labeled L-alanine isotopologues on a significant scale. chemrxiv.org

Another example of a multi-enzymatic system involves arranging formate (B1220265) dehydrogenase (FDH) and L-alanine dehydrogenase (AlaDH) on a protein scaffold. researchgate.net This nanometric organization enhances the efficiency of NADH cofactor regeneration, which is crucial for the continuous production of L-alanine. researchgate.net By using deuterated formate as a substrate, this system can be adapted for the synthesis of this compound. researchgate.net

The following table details examples of multi-enzymatic cascades for producing labeled alanine.

| Enzyme Cascade | Substrates | Product | Key Advantages |

| Soluble Hydrogenase & L-Alanine Dehydrogenase | Pyruvate, D₂, D₂O, Ammonium | L-[α-²H,¹⁵N]-Alanine | Atom-efficient, uses inexpensive isotopic precursors, allows for multiple isotopic labels in one step. chemrxiv.orgrsc.org |

| Formate Dehydrogenase & L-Alanine Dehydrogenase (on scaffold) | Deuterated Formate, Pyruvate, Ammonium Chloride | This compound | Enhanced productivity due to efficient cofactor recycling and substrate channeling. researchgate.net |

| N-acylamino acid racemase & L-selective aminoacylase | Racemic N-acetylamino acids | L-amino acids | Dynamic kinetic resolution allows for the conversion of inexpensive racemic starting materials. researchgate.net |

Advanced Biosynthetic Approaches for Deuterium Labeling

Biosynthetic methods utilize living microorganisms or their cellular machinery to produce isotopically enriched compounds. These approaches can be highly efficient as they leverage the cell's integrated metabolic networks.

Microbial Systems for Isotopic Enrichment of this compound

Certain microorganisms can be cultured in media containing D₂O to produce a wide range of deuterated biomolecules, including amino acids. Facultative methylotrophic bacteria, such as Brevibacterium methylicum, have been used to synthesize ²H-labeled amino acids, including L-alanine, with varying degrees of deuterium enrichment depending on the concentration of D₂O in the growth medium. researchgate.net By adapting the bacteria to grow in highly deuterated media, it is possible to achieve high levels of deuterium incorporation into the amino acids they produce and excrete. researchgate.net For instance, L-alanine has been produced with up to 97.5 atom % deuterium enrichment. researchgate.net

Studies on various bacteria, including Bacillus subtilis and Staphylococcus staphylolyticus, have shown that enzymatic pathways within the cell, such as those involving alanine racemase, can lead to nitrogen isotopic differences between D- and L-alanine in peptidoglycan. acs.org This demonstrates the cell's ability to process and isotopically differentiate amino acid enantiomers, a principle that can be exploited for producing specifically labeled compounds. Recombinant Escherichia coli has also been engineered to efficiently produce D/L-alanine from substrates like D-glucose, pyruvate, and ammonium chloride, showcasing the potential of metabolic engineering for amino acid synthesis. nih.gov

The table below highlights findings related to microbial production of deuterated alanine.

| Microbial System | Substrates | Product | Key Findings |

| Brevibacterium methylicum | D₂O-containing growth media | ²H-Labeled L-Alanine, Valine, Leucine/Isoleucine | Achieved up to 75 atom % deuterium enrichment for amino acids, with L-alanine reaching up to 97.5 atom %. researchgate.net |

| Bacillus subtilis, Staphylococcus staphylolyticus | Standard culture media | D- and L-Alanine in peptidoglycan | Observed significant nitrogen isotopic differences between D- and L-alanine, indicating enzymatic isotopic fractionation. acs.org |

| Recombinant Escherichia coli | D-glucose, Pyruvate, Ammonium chloride | D/L-Alanine | Biosynthetic pathway optimized for high-yield production of alanine. nih.gov |

Chemical Derivatization and Deuterium Exchange Protocols

Purely chemical methods provide alternative routes to deuterated amino acids, often involving base or acid-catalyzed hydrogen-deuterium exchange reactions. These methods can be robust but may sometimes lack the high stereoselectivity of enzymatic approaches.

Non-Enzymatic Alpha-Deuteration Techniques

The α-hydrogen of an amino acid can be exchanged with deuterium under basic or acidic conditions. Base-catalyzed methods often involve the formation of a Schiff base intermediate with an aldehyde, such as salicylaldehyde (B1680747) or 3,5-dichlorosalicylaldehyde, in D₂O. researchgate.netmdpi.com The electron-withdrawing groups on the aldehyde facilitate the deprotonation of the α-carbon, allowing for deuterium exchange. For example, using 3,5-dichloro-2-hydroxybenzaldehyde and a chiral base resulted in 87% deuterium incorporation at the α-carbon of L-alanine, although it was accompanied by stereoinversion to D-alanine. mdpi.com

Acid-catalyzed deuteration has also been explored. For instance, using an excess of [D₁]acetic acid with a catalytic amount of an aldehyde can achieve high levels of deuterium incorporation (around 95%) in amino acids like alanine, leucine, and phenylalanine. mdpi.com However, these methods often result in racemization, requiring subsequent separation of the enantiomers, for example, by converting the product to a Boc-protected derivative and using preparative HPLC on a chiral stationary phase. mdpi.com

A simple and efficient method for the α-deuteration of protected amino acid derivatives involves using a base like sodium ethoxide in deuterated ethanol (B145695) (EtOD). acs.org While effective for some amino acid derivatives like proline, applying this directly to alanine derivatives can lead to significant or complete racemization. acs.org Adjusting reaction conditions, such as temperature, can sometimes improve the preservation of chirality. acs.org

The table below summarizes various non-enzymatic deuteration techniques.

| Method | Reagents | Substrate | Key Outcomes and Limitations |

| Base-catalyzed H/D exchange | 3,5-dichloro-2-hydroxybenzaldehyde, chiral base, D₂O | L-Alanine | 87% deuterium incorporation at α-C, but with stereoinversion to D-alanine and 67% ee. mdpi.com |

| Acid-catalyzed H/D exchange | [D₁]acetic acid, catalytic aldehyde | α-Amino acids (Alanine, Leucine, etc.) | Good yield and ~95% deuterium incorporation, but results in a racemic mixture requiring separation. mdpi.com |

| Base-catalyzed H/D exchange on protected amino acids | Sodium ethoxide, EtOD | N-protected Alanine derivatives | High yield of α-deuterated product, but often accompanied by significant racemization. acs.org |

Methodologies for Isotopic Enrichment and Purification of this compound

The production of this compound with high isotopic purity is paramount for its applications in various scientific fields. This necessitates not only the selective incorporation of deuterium but also robust methods for the enrichment and purification of the final product. Methodologies for isotopic enrichment often involve the use of deuterium-donating reagents in the synthesis process, while purification strategies are designed to separate the desired deuterated compound from its non-deuterated counterparts and other reaction impurities.

Isotopic Enrichment Strategies

The primary strategy for isotopic enrichment of this compound revolves around the use of a deuterium source during its synthesis. Heavy water (D₂O) is a common and economical source of deuterium. nih.gov The level of deuterium incorporation can be influenced by the reaction conditions and the specific catalytic system employed.

Microbiological methods offer a pathway to high levels of deuterium enrichment. By cultivating microorganisms on a growth medium with a high concentration of D₂O, the cells synthesize amino acids, including L-alanine, where hydrogen atoms are replaced by deuterium. iiste.orgmedicalbiophysics.bg For instance, the methylotrophic bacterium Brevibacterium methylicum has been used to produce deuterated biomass, which can then serve as a source of deuterated amino acids. iiste.org The degree of deuterium enrichment in the resulting amino acids is directly related to the concentration of D₂O in the growth medium. medicalbiophysics.bg

Enzymatic methods also provide a high degree of control over isotopic enrichment. Pyridoxal phosphate (PLP)-dependent enzymes can catalyze the reversible deprotonation of α-amino acids, and when this reaction is conducted in D₂O, a deuterium atom is incorporated at the α-position. nih.gov α-Oxoamine synthases (AOS) have demonstrated the ability to stereoselectively install a deuterium atom at the α-position of specific amino acids. nih.gov For example, SxtA AONS, an AOS enzyme, has been shown to be an effective catalyst for the α-deuteration of a range of L-amino acids and their methyl esters. nih.gov In a preparative-scale reaction, deuterated L-Ala-OMe was produced with over 99% deuterium incorporation. nih.gov

Chemical methods for H-D exchange also contribute to isotopic enrichment. Palladium on carbon (Pd/C) in the presence of aluminum and D₂O has been described as an environmentally benign catalytic system for the chemo- and regioselective H-D exchange of amino acids. mdpi.com Such methods are of significant interest due to the importance of isotopically labeled compounds in medicinal chemistry and structural biology. mdpi.com

Purification Techniques

Following synthesis and isotopic enrichment, purification is a critical step to isolate this compound of high purity. A combination of physico-chemical separation methods is often employed. iiste.org

Chromatographic Methods: Column chromatography is a widely used technique for the purification of deuterated amino acids. iiste.org Different adsorbents can be utilized depending on the specific properties of the amino acid and any impurities present. Flash chromatography on silica (B1680970) gel is another effective method for purifying α-deuterated amino acid derivatives. acs.org

For analytical purposes and to confirm purity and isotopic enrichment, gas chromatography-mass spectrometry (GC-MS) is frequently used. nih.gov This technique allows for the separation of the analyte and the determination of its mass, which confirms the incorporation of deuterium. High-resolution mass spectrometry can distinguish between ¹³C- and D-containing amino acids, allowing for the accurate measurement of their relative abundance. biorxiv.org

Other Purification Steps: Initial purification steps may involve precipitation and extraction with organic solvents to remove bulk impurities. iiste.org After enzymatic reactions, the reaction mixture may be treated with activated carbon to remove colored impurities, followed by ion-exchange chromatography (e.g., using Dowex resin) to isolate the desired amino acid. rsc.org The final product is often obtained after lyophilization (freeze-drying). rsc.org

The table below summarizes the key methodologies for the isotopic enrichment and purification of this compound.

| Methodology | Description | Key Findings/Advantages | Citations |

| Microbiological Synthesis | Cultivation of microorganisms in D₂O-enriched media to produce deuterated biomass, from which amino acids are isolated. | Can achieve high levels of deuterium enrichment depending on the D₂O concentration in the media. | iiste.orgmedicalbiophysics.bg |

| Enzymatic Catalysis (AOS) | Use of α-oxoamine synthases (e.g., SxtA AONS) to stereoselectively incorporate deuterium from D₂O at the α-position. | High stereoselectivity and >99% deuterium incorporation for L-Ala-OMe. Offers mild and sustainable reaction conditions. | nih.gov |

| Chemical H-D Exchange | Catalytic systems like Pd/C-Al-D₂O facilitate the exchange of hydrogen for deuterium on the amino acid backbone. | Environmentally benign approach for selective deuteration. | mdpi.com |

| Column Chromatography | Separation of the deuterated amino acid from impurities based on differential adsorption to a stationary phase. | A standard and effective method for purification of deuterated molecules. | iiste.org |

| Flash Chromatography | A rapid form of column chromatography using pressure to drive the solvent through the column. | Effective for purifying α-deuterated amino acid derivatives. | acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analytical technique to verify purity and determine the level of deuterium incorporation. | Allows for the determination of enrichment (mole % excess) of alanine. | nih.gov |

| Ion-Exchange Chromatography | Separation based on the charge of the amino acid, often used after initial cleanup steps. | Useful for isolating the final product from reaction mixtures. | rsc.org |

Advanced Spectroscopic Applications of L Alanine 2 D in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying biomolecules at atomic resolution. nih.gov The introduction of deuterium (B1214612) at specific sites, such as in L-Alanine-2-d, simplifies complex proton (¹H) NMR spectra and enhances spectral resolution, which is particularly beneficial for large proteins and protein complexes. nih.govnih.gov

Biomolecular Structure, Dynamics, and Interaction Probing via this compound Labeling.isotope.comchemrxiv.orgresearchgate.net

The incorporation of this compound into proteins allows researchers to probe subtle aspects of biomolecular architecture and behavior. isotope.comresearchgate.net Isotope-labeling strategies are crucial for advancing NMR spectroscopy to study the mechanistic details of structural biology. ckisotopes.com

Selective protonation of methyl groups in an otherwise deuterated protein is a key strategy for studying high-molecular-weight systems by solution NMR. nih.govnih.gov While isoleucine, leucine, and valine (ILV) are commonly used for methyl-labeling, the inclusion of alanine (B10760859) offers significant advantages due to its high abundance and widespread distribution in protein sequences. nih.govisotope.com

The use of L-alanine-3-¹³C,2-²H is a prime example of this approach. nih.gov This specific labeling scheme, where the methyl group is ¹³C-labeled and the alpha-position is deuterated, allows for high-resolution methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. nih.gov These experiments provide enhanced sensitivity and resolution for large proteins. nih.gov For instance, this method has been successfully applied to study the 306 kDa fragment of the eukaryotic AAA-ATPase p97 in complex with its adaptor protein, Npl4-UBD. nih.gov The chemical shift perturbations observed in the methyl-TROSY spectra upon complex formation allowed for the mapping of the interaction interface. nih.gov

Table 1: Research Findings on Site-Specific Methyl-Labeling with this compound

| Protein System | Labeling Strategy | NMR Experiment | Key Finding |

|---|---|---|---|

| p97 ND1-Npl4 UBD complex | ¹³CH₃-Ala, U-²H labeled p97 ND1 | Methyl TROSY | Mapping of the interaction interface through chemical shift perturbations of alanine residues. nih.gov |

| Ufd1 in UN | ¹³CH₃-Ala,U-²H labeled Ufd1 | ¹H-¹³C 2D Methyl TROSY | Demonstration of the utility of alanine labeling in studying large, multimeric complexes. nih.gov |

This compound labeling is instrumental in deciphering the conformational landscape and dynamic behavior of proteins. The introduction of deuterium at the α-carbon simplifies the proton NMR spectrum, aiding in the analysis of complex conformational equilibria. mdpi.com Short alanine peptides have been used as model systems to study the unfolded states of proteins, with findings indicating a significant presence of the polyproline II (PII) structure at low temperatures. pnas.org Studies on alanine dipeptides have been fundamental in understanding the torsional preferences of protein backbones in solution. mdpi.com

Recent advancements in AlphaFold2, combined with randomized alanine sequence scanning, have shown promise in predicting multiple conformational states, including apo and holo forms of proteins. biorxiv.org This computational approach, which can be complemented by experimental data from deuterated samples, enhances the ability to capture the diversity of protein structures. biorxiv.org

Hydrogen-Deuterium Exchange (HDX) coupled with NMR spectroscopy is a powerful method for probing protein structure, dynamics, and solvent accessibility. researchgate.net When a protein is dissolved in deuterium oxide (D₂O), the amide protons exchange with deuterium at rates that depend on their solvent accessibility and involvement in hydrogen bonds. nih.gov By monitoring the disappearance of ¹H NMR signals, researchers can identify regions of the protein that are exposed to the solvent versus those that are buried or part of stable secondary structures. researchgate.net

The use of this compound in conjunction with HDX-NMR experiments helps to simplify spectral analysis. The deuteration at the Cα position removes a scalar coupling interaction, which can sharpen the signals of neighboring protons and facilitate the measurement of exchange rates. nih.gov This technique provides residue-specific information about protein dynamics and can be used to map protein-ligand or protein-protein interaction sites. nih.govunibo.it

Elucidation of Protein Conformational States and Dynamics

Two-Dimensional (2D) Correlation NMR Spectroscopy (e.g., HSQC, COSY).bmrb.iosnu.ac.kr

Two-dimensional NMR techniques are essential for resolving overlapping signals in complex spectra and establishing connectivity between different nuclei. researchgate.netwalisongo.ac.id this compound is particularly useful in these experiments.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. snu.ac.kr In proteins labeled with this compound and ¹⁵N, the ¹H-¹⁵N HSQC spectrum would show correlations for the amide protons. The deuteration at the Cα position simplifies the spectrum by removing the ¹Hα signal and its associated couplings. researchgate.net

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar couplings between protons, typically those separated by two or three bonds. snu.ac.krresearchgate.net In a COSY spectrum of a peptide containing this compound, the cross-peak between the Cα proton and the methyl protons would be absent, which can aid in the assignment of other signals. researchgate.netresearchgate.net

Table 2: Common 2D NMR Experiments and the Impact of this compound Labeling

| 2D NMR Experiment | Description | Effect of this compound Labeling |

|---|---|---|

| HSQC (¹H-¹⁵N) | Correlates amide protons with their directly bonded nitrogen atoms. | Simplifies the spectrum by removing ¹Hα signals and couplings, aiding in assignment. |

| COSY (¹H-¹H) | Shows correlations between J-coupled protons. researchgate.net | Eliminates the cross-peak between the Cα proton and other protons, simplifying the spin system. researchgate.net |

Applications in Solid-State NMR for Complex Biological Assemblies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of non-crystalline, insoluble, or very large biological systems, such as membrane proteins and amyloid fibrils. scirp.orgrsc.org Deuterium labeling, including the use of this compound, plays a crucial role in ssNMR studies. scirp.orgnih.gov

Deuterium ssNMR of specifically labeled sites provides detailed information about local dynamics. scirp.orgaip.org For example, studies on L-alanine deuterated at the methyl group (L-alanine-d₃) have been used to characterize the rate and mechanism of methyl group rotation. aip.orgaip.org The analysis of deuterium quadrupole echo lineshapes reveals the geometry and timescale of molecular motions. aip.orgaip.org

In the context of membrane proteins, incorporating deuterated alanine residues at specific positions allows for the determination of their location and dynamics within the lipid bilayer. nih.gov For example, the quadrupolar splitting observed in the ²H ssNMR spectra of a transmembrane peptide with deuterated alanine residues indicated restricted motion for residues within the hydrocarbon core and increased motion for residues exposed to the solvent. nih.gov This provides insights into the peptide's insertion depth and orientation within the membrane. nih.gov

Mass Spectrometry (MS) for Quantitative and Isotopic Analysis

Mass spectrometry, a technique that measures the mass-to-charge ratio of ions, gains significant advantages from the use of stable isotope-labeled compounds like this compound. The known mass difference introduced by the deuterium atom allows for its use as an internal standard, tracer, and probe for isotopic fractionation.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying metabolites. ckisotopes.comnist.gov In this technique, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to a sample. otsuka.co.jp The labeled compound, or "internal standard," is chemically identical to the endogenous (unlabeled) analyte and thus behaves similarly during sample preparation and analysis. ckisotopes.com

By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled forms, the concentration of the native analyte can be determined with high precision and accuracy. ckisotopes.comnist.gov This approach effectively corrects for sample loss during processing and variations in instrument response. This compound, with its deuterium label at the second carbon position, provides a distinct mass shift that is readily detectable by mass spectrometry, making it an excellent internal standard for the quantification of alanine in various biological matrices. ckisotopes.comotsuka.co.jpisotope.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Stable Isotope Tracer Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds. acs.org When used with stable isotope tracers like this compound, GC-MS becomes a valuable tool for metabolic research. ckisotopes.comnih.gov In these studies, the labeled compound is introduced into a biological system, and its metabolic fate is tracked over time.

For instance, this compound can be used to trace the pathways of alanine metabolism. medchemexpress.com As the deuterated alanine is processed by enzymes, the deuterium label is incorporated into various downstream metabolites. By analyzing samples at different time points using GC-MS, researchers can identify these labeled metabolites and quantify their formation rates. This provides detailed insights into metabolic fluxes and the regulation of biochemical pathways. The use of deuterated tracers like this compound is particularly advantageous as deuterium is non-radioactive and can be used in a wide range of in vitro and in vivo studies. acs.org

Isotope Ratio Mass Spectrometry (IRMS) for Natural Abundance and Fractionation Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for high-precision measurement of isotope ratios. nih.gov This technique can be used to study natural variations in the isotopic composition of elements and to investigate isotope fractionation effects in chemical and biological processes. caltech.edu

In the context of this compound, IRMS can be employed in enantiomer-specific isotope analysis (ESIA) to distinguish between biogenic and abiogenic origins of alanine. jamstec.go.jp For example, bacterial peptidoglycan contains both D- and L-alanine. acs.org Studies have shown that enzymatic processes, such as those involving alanine racemase, can lead to nitrogen isotope differences between the two enantiomers, with D-alanine often being depleted in ¹⁵N compared to L-alanine. jamstec.go.jpacs.org By using highly sensitive techniques like gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-pyrolysis-IRMS), researchers can precisely measure the isotopic ratios of deuterated and non-deuterated alanine enantiomers, providing insights into the biological and chemical processes that govern their formation and transformation. nih.gov

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, such as Infrared (IR) and Vibrational Circular Dichroism (VCD), probe the vibrational modes of molecules. The introduction of a deuterium atom in this compound alters these vibrational frequencies, providing a sensitive handle for studying molecular structure, chirality, and dynamics.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Studies of Chiral Alanine Complexes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. researchgate.net Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govmdpi.comarxiv.org VCD is particularly powerful for determining the absolute configuration and conformation of chiral molecules in solution. arxiv.org

Studies on lanthanide complexes with L- and D-alanine have utilized IR and VCD spectroscopy to investigate their structure. nih.govmdpi.com The IR and VCD spectra of these complexes, registered in the 1750–1250 cm⁻¹ range, reveal correlations between the spectral features and the lanthanide-oxygen bond distances, demonstrating the lanthanide contraction effect. nih.govmdpi.com The use of deuterated alanine, such as this compound, in such studies can help to disentangle complex vibrational spectra by shifting specific vibrational modes, such as the C-H stretching vibrations. arxiv.org This isotopic substitution aids in the assignment of vibrational bands and provides a more detailed understanding of the molecular structure and intermolecular interactions within these chiral complexes. nih.govmdpi.com

Ultrafast Amide-I Mode Dynamics in Deuterated Solvents

The amide-I mode of peptides and proteins, which is primarily due to the C=O stretching vibration of the peptide backbone, is a sensitive probe of local secondary structure and hydrogen bonding. nih.govd-nb.info Ultrafast infrared spectroscopy techniques, such as two-dimensional infrared (2D IR) spectroscopy, are used to study the dynamics of this mode on femtosecond to picosecond timescales. nih.govacs.org

To avoid the strong absorption of H₂O in the amide-I frequency range, these experiments are often conducted in deuterated solvents like deuterium oxide (D₂O). d-nb.infonih.govresearchgate.net Studies on model dipeptides like alanine dipeptide in D₂O have revealed that the population relaxation times of the amide-I transitions are in the range of 500 fs. nih.gov The vibrational frequency correlation functions show components on different timescales, attributed to motional narrowing, fluctuations in hydrogen bonds between the carbonyl group and water, and a static distribution of structures. nih.govacs.org The use of isotopically labeled alanine, including this compound, in conjunction with deuterated solvents, allows for the selective probing of specific sites within the molecule, providing a more detailed picture of the ultrafast structural dynamics and energy relaxation pathways. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Synonyms | (S)-2-Aminopropionic acid-2-d |

| Chemical Formula | CH₃CD(NH₂)COOH |

| Molecular Weight | 90.10 |

| Labeled CAS Number | 21386-65-2 |

| Unlabeled CAS Number | 56-41-7 |

| Chemical Purity | >98% |

| Isotopic Enrichment | 96-98% |

Source: Cambridge Isotope Laboratories, Inc. isotope.com

Table 2: Applications of this compound in Spectroscopic Techniques

| Spectroscopic Technique | Application | Key Findings/Advantages |

| Isotope Dilution Mass Spectrometry (IDMS) | Precise quantification of alanine | High accuracy and precision by correcting for sample loss and instrument variability. ckisotopes.comnist.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Stable isotope tracer for metabolic studies | Allows for tracing metabolic pathways and quantifying metabolic fluxes in a non-radioactive manner. ckisotopes.comnih.gov |

| Isotope Ratio Mass Spectrometry (IRMS) | Natural abundance and enantiomer-specific isotope analysis | Enables differentiation of biogenic vs. abiogenic origins and studies of enzymatic isotope fractionation. nih.govjamstec.go.jp |

| Infrared (IR) and Vibrational Circular Dichroism (VCD) | Structural analysis of chiral complexes | Isotopic substitution aids in vibrational mode assignment and understanding of intermolecular interactions. nih.govmdpi.comarxiv.org |

| Ultrafast 2D IR Spectroscopy | Probing amide-I dynamics in deuterated solvents | Selective probing of molecular sites to elucidate ultrafast structural dynamics and energy relaxation. nih.govnih.gov |

Isotopic Tracing Strategies and Metabolic Flux Analysis with L Alanine 2 D

Investigation of In Vivo and In Vitro Metabolic Pathways Using L-Alanine-2-d Tracers

The introduction of a deuterium (B1214612) label at a specific position within the L-alanine molecule allows researchers to track its metabolic fate with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov This approach provides valuable insights into the interconnectedness of various metabolic pathways.

The glucose-alanine cycle is a crucial metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily muscle, to the liver. smpdb.ca In this cycle, muscle-derived pyruvate (B1213749) is transaminated to form alanine (B10760859), which is then released into the bloodstream and taken up by the liver. smpdb.ca Within the liver, alanine is converted back to pyruvate, which can then be used for gluconeogenesis to produce glucose. nih.govsmpdb.ca This newly synthesized glucose can be released back into the circulation to be used by tissues like muscle.

This compound serves as an effective tracer for studying the kinetics of this cycle. By administering this compound and monitoring the appearance of the deuterium label in glucose, researchers can quantify the rate of gluconeogenesis from alanine. nih.gov This provides a direct measure of the flux through the hepatic arm of the glucose-alanine cycle. Such studies have been instrumental in understanding how this cycle is regulated under different physiological and pathological conditions, including fasting and diabetes. nih.gov

This compound is also a valuable tool for investigating the turnover and interconversion of amino acids. acs.org Alanine is a non-essential amino acid that can be synthesized from pyruvate and is readily interconvertible with other amino acids through transamination reactions. aacrjournals.orgcreative-proteomics.com By tracing the deuterium label from this compound to other amino acids, scientists can map the flow of nitrogen and carbon skeletons within the cellular amino acid pool. acs.orgpnas.org

Beyond central carbon and nitrogen metabolism, this compound can be used to trace the biosynthesis of specialized metabolites. A notable example is the synthesis of L-theanine, an amino acid analogue found predominantly in tea plants (Camellia sinensis) and known for its unique flavor and potential health benefits. mdpi.commdpi.com

The biosynthesis of L-theanine involves the condensation of L-glutamate and ethylamine (B1201723). elifesciences.org Ethylamine itself is derived from the decarboxylation of L-alanine. elifesciences.orgasm.org By supplying this compound to tea plants, researchers can trace the incorporation of the deuterated carbon skeleton into ethylamine and subsequently into L-theanine. mdpi.com This allows for the elucidation of the enzymatic steps and regulatory mechanisms controlling L-theanine production. Recent studies have utilized stable isotope-labeled precursors to confirm that L-alanine is converted to L-theanine through L-glutamate, not directly from ethylamine in vivo in tea plants. mdpi.com

Analysis of Amino Acid Turnover and Interconversions

Quantitative Metabolic Flux Analysis (MFA) Incorporating this compound

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.netcreative-proteomics.com When combined with stable isotope tracing, it is often referred to as ¹³C-MFA or, more broadly, isotope-assisted MFA (iMFA). mdpi.com The core principle of iMFA involves feeding cells or organisms a labeled substrate, such as this compound, and measuring the resulting isotopic labeling patterns in downstream metabolites. creative-proteomics.commdpi.com

This experimental data is then integrated into a mathematical model of the metabolic network. researchgate.net By comparing the measured labeling patterns with those predicted by the model for different flux distributions, the most likely set of intracellular fluxes can be determined. mdpi.com

The use of this compound in MFA studies offers several advantages. Alanine is a central metabolite that connects glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. diabetesjournals.org By tracing the deuterium from this compound, it is possible to obtain detailed information about the fluxes at key metabolic branch points. For example, the relative contributions of pyruvate carboxylase and pyruvate dehydrogenase to the TCA cycle can be assessed by analyzing the labeling patterns of TCA cycle intermediates derived from this compound. nih.gov

Below is an interactive data table summarizing findings from a hypothetical MFA study using this compound to compare metabolic fluxes in normal and cancerous liver cells.

| Metabolic Flux | Normal Liver Cells (Relative Flux) | Cancerous Liver Cells (Relative Flux) | Key Enzyme |

| Glucose-Alanine Cycle (Alanine -> Pyruvate) | 100 | 150 | Alanine Aminotransferase |

| Pyruvate Carboxylase | 60 | 40 | Pyruvate Carboxylase |

| Pyruvate Dehydrogenase | 40 | 60 | Pyruvate Dehydrogenase Complex |

| L-theanine Synthesis (from Alanine) | 5 | 2 | Alanine Decarboxylase |

| Amino Acid Turnover (Alanine -> Glutamate) | 80 | 120 | Alanine Aminotransferase |

Deuterium as a Mechanistic Probe for Metabolic Branching and Isotopic Scrambling

The deuterium atom in this compound can also serve as a mechanistic probe to investigate the details of enzymatic reactions and metabolic branching. acs.org The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes, can provide valuable information about the rate-limiting steps of a pathway. chempep.com

Furthermore, the phenomenon of isotopic scrambling, where the isotopic label is redistributed within a molecule through reversible reactions or symmetrical intermediates, can be studied using this compound. researchgate.net For example, the reversible action of alanine aminotransferase can lead to the exchange of the deuterium at the C2 position. caltech.edu Analyzing the patterns of deuterium distribution can reveal the extent of such scrambling and provide insights into the reversibility and dynamics of metabolic reactions. researchgate.net However, in some experimental setups, isotopic scrambling can complicate the interpretation of flux analysis, and strategies are often developed to minimize or account for it. researchgate.net

Research on Protein Structure, Dynamics, and Biophysical Interactions Using Deuterated Alanine

Conformational Stability and Folding Kinetics in Deuterated Protein Systems

The substitution of hydrogen with deuterium (B1214612) can subtly influence the energetic landscape of a protein, impacting its conformational stability and the kinetics of its folding process. The Cα-D bond in L-Alanine-2-d serves as a sensitive vibrational probe for the protein backbone conformation. aip.org

Studies on model peptides like alanine (B10760859) dipeptide have shown that different stable conformations exhibit distinct Cα–D vibrational frequencies. aip.org This sensitivity allows researchers to track conformational changes with high precision. The introduction of deuterium can lead to a more stabilized helical structure in alanine-rich sequences compared to their non-deuterated counterparts. pnas.org This stabilization arises from a combination of factors, including altered van der Waals interactions and changes in the conformational entropy of the polypeptide chain. pnas.org

Hydrogen-deuterium exchange (HDX) mass spectrometry is a key technique that leverages deuterium labeling to study protein folding. pnas.org In a typical pulse-labeling experiment, a fully deuterated, unfolded protein is diluted into an H₂O-based folding buffer. pnas.org As the protein folds, regions that become structured and less solvent-accessible will retain their deuterium label, while unstructured regions will rapidly exchange deuterium for hydrogen. pnas.org By analyzing the pattern of deuterium protection over time, researchers can map the sequence of folding events and identify transient intermediates. pnas.org

For instance, studies on Ribonuclease H have revealed a stepwise folding pathway where different structural elements become protected from exchange at distinct rates, indicating a sequential assembly process. pnas.org The rate at which a protein segment gains protection from hydrogen exchange is directly related to the formation of stable, hydrogen-bonded secondary or tertiary structures. pnas.org

Table 1: Stable Conformations of Cα–D Labeled Alanine Dipeptide and their Vibrational Frequencies

| Conformation | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Cα–D Vibrational Frequency (cm⁻¹) |

| C7eq | (-83.1°, 74.8°) | 0.00 | 2155 |

| C5 | (-155.0°, 155.0°) | 1.25 | 2170 |

| αR | (-70.0°, -40.0°) | 2.50 | 2165 |

| αL | (55.0°, 50.0°) | 3.75 | 2160 |

| C7ax | (75.0°, -65.0°) | 4.50 | 2145 |

| β2 | (-130.0°, 25.0°) | 5.00 | 2180 |

This table is based on data from computational studies on alanine dipeptide, illustrating how conformational changes are reflected in vibrational frequencies. aip.org

Probing Protein-Ligand and Protein-Protein Interactions with this compound Labeling

Site-specific incorporation of this compound is a powerful strategy for elucidating the details of molecular interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. In large protein complexes or in studies of protein-ligand binding, widespread isotopic labeling can lead to overly complex spectra. Selective labeling of specific residues, such as alanine, on a deuterated background simplifies these spectra and provides clear, high-quality probes for monitoring structural and dynamic changes upon binding. isotope.com

This approach is particularly valuable for studying high-molecular-weight proteins where traditional NMR methods are often limited. isotope.com The "ILV labeling" technique, which focuses on isoleucine, leucine, and valine methyl groups, has been extended to include alanine, further expanding the toolkit for NMR studies of large macromolecular assemblies. isotope.com

When a ligand binds to a protein, it can induce chemical shift perturbations in the NMR signals of nearby amino acid residues. By incorporating this compound at specific sites, researchers can pinpoint which parts of the protein are involved in the interaction. uni-konstanz.de If an alanine residue is part of the binding pocket, its NMR signal is likely to be affected upon ligand binding. This provides direct evidence of the binding site and can offer insights into the conformational changes that occur. semanticscholar.org

Furthermore, transferred Nuclear Overhauser Effect (trNOE) experiments can provide structural information about the ligand when it is in its protein-bound state. semanticscholar.org Deuteration of the protein helps to suppress unwanted signals and enhance the desired ligand signals, making it easier to determine the ligand's bound conformation. uni-konstanz.de

Table 2: Applications of this compound in Interaction Studies

| Technique | Application | Information Gained |

| NMR Chemical Shift Perturbation | Mapping binding sites | Identifies residues at the protein-ligand or protein-protein interface. nih.gov |

| Transferred NOE (trNOE) | Determining bound ligand conformation | Provides structural details of the small molecule when interacting with the protein. semanticscholar.org |

| In-cell NMR | Studying interactions in a cellular context | Allows for the investigation of protein interactions within a more biologically relevant environment. uni-konstanz.de |

| Infrared (IR) Spectroscopy | Probing structural changes in membrane proteins | C-D vibrational probes can report on the local conformation and environment of the labeled residue. nih.gov |

Computational Molecular Dynamics Simulations of Deuterated Polypeptides

Molecular dynamics (MD) simulations provide a computational lens to examine the behavior of proteins at an atomic level. acs.org The use of deuterated polypeptides in these simulations allows for a more direct comparison with experimental data obtained from techniques like NMR and IR spectroscopy. researchgate.net

Simulations of deuterated alanine dipeptides have been instrumental in understanding how the Cα–D vibrational frequency is modulated by the local backbone conformation, defined by the phi (φ) and psi (ψ) dihedral angles. aip.org These theoretical calculations help to interpret experimental vibrational spectra and provide a more detailed picture of the conformational landscape accessible to the peptide. aip.org

MD simulations can also be used to study the kinetics of protein folding. researchgate.net By simulating the folding process of a deuterated polypeptide, researchers can track the formation of secondary and tertiary structures over time and compare these virtual trajectories with experimental data from techniques like HDX-MS. researchgate.netelifesciences.org This synergy between simulation and experiment is crucial for validating and refining our understanding of folding mechanisms.

For example, MD simulations of alanine-based host-guest pentapeptides have been used to generate rotamer libraries for D-amino acids, which are important for designing novel proteins with enhanced stability or specific functions. nih.gov These simulations have shown that the conformational preferences of an amino acid can be influenced by the chirality of its neighbors, highlighting the intricate relationship between sequence, structure, and dynamics. nih.gov

In the context of protein-ligand interactions, MD simulations can be used to predict binding affinities and to visualize the dynamic interplay between a ligand and a deuterated protein. rsc.org By comparing the simulated dynamics with experimental NMR data, researchers can gain a more comprehensive understanding of the binding mechanism.

Enzymatic Reaction Mechanisms and Biocatalysis with Deuterated Alanine

Mechanistic Studies of Alanine (B10760859) Racemases Using Deuterated Substrates.nih.govnih.govnih.gov

Alanine racemases are enzymes that catalyze the interconversion of L-alanine and D-alanine, a crucial component of the bacterial cell wall. nih.govambermd.org The use of deuterated substrates like L-Alanine-2-d has been instrumental in elucidating the mechanistic details of these enzymes. nih.govnih.govnih.gov

Kinetic Isotope Effects (KIEs) in Racemization Reactions

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition states of enzymatic reactions. By substituting a hydrogen atom with its heavier isotope, deuterium (B1214612), at the reaction center, researchers can measure the effect of this substitution on the reaction rate. This provides insights into bond-breaking and bond-forming steps.

In the context of alanine racemase, studies using this compound have helped to distinguish between different proposed mechanisms. nih.govfigshare.com The racemization process is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). ambermd.orgrsc.org The reaction can proceed through either a one-base or a two-base mechanism, and it could be a concerted or a stepwise process. nih.govnih.gov

Research on alanine racemase from Bacillus stearothermophilus has shown that the primary substrate deuterium KIEs are dependent on whether the solvent is H₂O or D₂O. nih.gov For instance, in the D to L direction at 25°C, the KIE was 1.297 in H₂O and decreased to 1.176 in D₂O. nih.gov Conversely, in the L to D direction, the KIE was 1.877 in H₂O and 1.824 in D₂O. nih.gov These findings strongly support a stepwise mechanism involving a carbanionic intermediate. nih.govrsc.org

Further studies have determined the intrinsic primary KIEs for Cα-H bond abstraction to be 1.57 in the D to L direction and 1.66 in the L to D direction. scispace.com Secondary KIEs were also observed for the formation of the external aldimine. scispace.com These detailed kinetic analyses, made possible by deuterated substrates, suggest that the transition state for proton abstraction is early in the D to L direction and late in the L to D direction. scispace.com

| Reaction Direction | KIE in H₂O (25°C) | KIE in D₂O (25°C) |

| D → L | 1.297 | 1.176 |

| L → D | 1.877 | 1.824 |

| Data sourced from multiple kinetic isotope effect studies on alanine racemase. nih.gov |

Transamination and Deamination Pathways Involving this compound.atamanchemicals.comwikipedia.org

L-alanine is a central molecule in metabolism, linking carbohydrate and protein metabolic pathways through transamination and deamination reactions. atamanchemicals.comwikipedia.org The use of this compound allows for the detailed investigation of these pathways.

Transamination is the transfer of an amino group from an amino acid to a keto acid, a reaction catalyzed by aminotransferases (or transaminases). uobabylon.edu.iqrnlkwc.ac.in Alanine transaminase (ALT), a pyridoxal phosphate-dependent enzyme, catalyzes the transfer of the amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate. uobabylon.edu.iqenzyme-database.orgagriculturejournals.cz Studies with this compound can help to elucidate the stereochemistry and rate-limiting steps of this transfer.

Deamination is the removal of an amino group from a molecule. rnlkwc.ac.in L-alanine can undergo oxidative deamination, catalyzed by enzymes like L-amino acid oxidase and alanine dehydrogenase, to form pyruvate and ammonia (B1221849). rnlkwc.ac.ind-nb.info Isotope effect studies using deuterated alanine have been employed to understand the mechanisms of these dehydrogenases. nih.gov For instance, such studies have revealed that for alanine dehydrogenase, the steps of carbinolamine formation, imine formation, and imine reduction are nearly equally rate-limiting for the V/K of ammonia. nih.gov

Development of Enzyme-Catalyzed Biocatalytic Systems for L-Alanine Production (with implications for labeled).researchgate.netrsc.org

The industrial production of L-alanine is achieved through both fermentation and enzymatic methods. atamanchemicals.comrsc.org Biocatalytic systems offer advantages such as high stereoselectivity and milder reaction conditions. mdpi.com One established industrial route involves the decarboxylation of L-aspartate using L-aspartate-β-decarboxylase. rsc.orgnih.gov

Recent advancements have focused on developing multi-enzyme cascade reactions for more efficient L-alanine synthesis. researchgate.netrsc.org For example, a triple-enzyme system has been developed to produce L-alanine from cis-butenedioic anhydride. rsc.org These systems can be adapted for the production of isotopically labeled L-alanine, including this compound, by using deuterated precursors or conducting the enzymatic reactions in heavy water (D₂O). acs.orgchemrxiv.org

A chemoenzymatic strategy has been developed that utilizes an α-oxoamine synthase to deuterate various unprotected amino acids using D₂O as the deuterium source. acs.org This method was successfully applied to the deuteration of alanine methyl ester. acs.org Furthermore, a biocatalytic platform driven by H₂ has been demonstrated for the enantioselective incorporation of deuterium into amino acids, including the preparation of L-[α-²H,¹⁵N, β-¹³C]-alanine. chemrxiv.orgrsc.org

| Biocatalytic Method | Precursors/Reagents | Product |

| Aspartate β-decarboxylase | L-Aspartic acid | L-Alanine |

| Triple-enzyme cascade | cis-Butenedioic anhydride | L-Alanine |

| α-oxoamine synthase | Alanine methyl ester, D₂O | Deuterated alanine methyl ester |

| H₂-driven biocatalysis | Pyruvate, ¹⁵NH₄⁺, D₂O | L-[α-²H,¹⁵N]-Alanine |

| Summary of various biocatalytic approaches for L-alanine and labeled L-alanine production. rsc.orgacs.orgchemrxiv.org |

Deuterium-Labeled Alanine in Enzyme Mechanistic Inhibition Studies

Deuterium-labeled compounds are also valuable in studying the mechanisms of enzyme inhibition. For instance, in the study of D-amino acid aminotransferase, D-alanine was found to be a competitive inhibitor. While this specific study did not use deuterated D-alanine, the principles can be extended. Using a deuterated inhibitor like D-Alanine-2-d could provide further insights into the binding and catalytic steps involved in the inhibition process by measuring kinetic isotope effects on the inhibition constants.

Another relevant area is the study of mechanism-based inhibitors. For example, 3-halovinylglycines have been identified as mechanism-based inactivators of alanine racemase. csic.es These inhibitors undergo processing by the enzyme to generate a reactive species that irreversibly modifies the enzyme. While the cited study used tritium-labeled inhibitor, similar experiments with a deuterium-labeled inhibitor like 3-halo-[2-²H]vinylglycine could be envisioned to probe the C-H bond cleavage step during the inactivation process.

Stereochemistry and Chiral Discrimination Research Involving Deuterated Alanine

Stereoselective Synthesis and Chiral Resolution of Deuterated Alanine (B10760859) Enantiomers

The synthesis of enantiomerically pure L-Alanine-2-d requires precise control over the stereochemistry at the α-carbon. Various methods have been developed to achieve this, broadly categorized into chemical and biocatalytic approaches.

Chemical methods often involve the use of chiral auxiliaries or catalysts to direct the stereoselective deuteration of a prochiral precursor. For instance, a notable method involves the enantioretentive deuteration of alanine derivatives. In one study, an N-isobutyryl-N-benzyl alanine derivative underwent α-deuteration with high enantiomeric purity (98% ee) and a high level of deuterium (B1214612) incorporation (94% DL) when the reaction was conducted at -40 °C. acs.orgacs.org This method's efficiency is influenced by factors such as temperature and the nature of the protecting groups. acs.orgacs.org Another approach utilizes a cobalt-catalyzed asymmetric deuteration of α-amidoacrylates with deuterated methanol, yielding α,β-dideuterio-α-amino esters with excellent enantiomeric ratios (mostly >95:5) and near-complete deuteration (99%). researchgate.net

Biocatalytic methods offer an attractive alternative, leveraging the inherent stereospecificity of enzymes. A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent Mannich cyclase, LolT, has been shown to catalyze the α-deuteration of a wide range of L-amino acids, including alanine, with complete stereoretention. nih.gov This enzymatic approach is advantageous for its operational simplicity and use of D₂O as an economical deuterium source. nih.govnih.gov Similarly, a chemoenzymatic platform using a H₂-driven biocatalytic system combined with an L-alanine dehydrogenase has been demonstrated for the synthesis of α-deuterated L-alanine. rsc.org

The table below summarizes key findings from various stereoselective synthesis methods for deuterated alanine.

| Method | Substrate/Precursor | Key Reagents/Catalyst | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Deuteration Level (DL) | Reference |

| Enantioretentive Deuteration | N-isobutyryl-N-benzyl alanine derivative | NaOEt, EtOD | 98% ee | 94% | acs.orgacs.org |

| Cobalt-Catalyzed Asymmetric Deuteration | α-Amidoacrylates | Cobalt catalyst, Deuterated methanol | >95:5 er | 99% | researchgate.net |

| Biocatalytic Deuteration | L-Alanine | LolT enzyme, D₂O | High enantiopurity, complete stereoretention | Complete | nih.gov |

| Chemoenzymatic Synthesis | Pyruvate (B1213749) | L-alanine dehydrogenase, H₂, ²H₂O | Not specified | Not specified | rsc.org |

| Alkylation of Chiral Glycine Equivalent | ¹⁵N-labeled 8-phenylmenthylhippurate | (S)-(+)-benzyl-α-d-mesylate | 92% de (α-carbon), 74% de (β-carbon) | Not specified | doi.org |

Analytical Methodologies for Determining Enantiomeric and Isotopic Purity of this compound

Accurate determination of both enantiomeric and isotopic purity is crucial for the application of this compound in scientific research. A variety of analytical techniques are employed for this purpose.

Enantiomeric Purity Analysis:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are standard methods for separating and quantifying enantiomers. jamstec.go.jpcat-online.com For GC analysis, amino acids are typically derivatized to increase their volatility. alexandraatleephillips.com One established GC-based method involves derivatization to N-pivaloyl-(R, S)―2-butyl esters, which allows for chiral separation on a non-chiral column. jamstec.go.jp HPLC methods can sometimes directly separate derivatized amino acids on chiral columns. cat-online.com

Mass spectrometry (MS) coupled with chiral selectors or isotopic labeling offers high sensitivity for determining enantiomeric excess. rsc.orgrsc.org An electrospray ionization mass spectrometry (ESI-MS) method uses a quasi-racemic mixture of deuterium-labeled and unlabeled chiral copper(II) complexes for the simultaneous analysis of the enantiomeric excess of multiple free amino acids. rsc.org Another approach involves a kinetic method coupled with thermal-assisted paper spray ionization mass spectrometry. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral liquid-crystalline solutions, can also be used for enantiodiscrimination. nih.gov

Isotopic Purity Analysis:

Mass spectrometry is the primary tool for determining the level of deuterium incorporation. Techniques like gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS) are commonly used. physiology.orgiiste.orgresearchgate.net In GC-MS, the mass shift due to deuterium incorporation is measured to calculate the isotopic enrichment. physiology.orgsigmaaldrich.com For instance, the isotopic purity of L-Alanine-2,3,3,3-d4 has been determined to be 98 atom % D using this method. sigmaaldrich.com

NMR spectroscopy, specifically ¹H NMR, is also a valuable tool for determining the deuteration level by analyzing the disappearance or reduction of the signal corresponding to the proton that has been replaced by deuterium. acs.org

The following table outlines the primary analytical techniques used for purity assessment.

| Purity Type | Analytical Technique | Principle | Reference |

| Enantiomeric Purity | Chiral Gas Chromatography (GC) | Separation of derivatized enantiomers on a chiral stationary phase. | jamstec.go.jpcat-online.com |

| Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral column. | cat-online.com |

| Enantiomeric Purity | Mass Spectrometry (MS) with Chiral Selectors | Formation of diastereomeric complexes that can be distinguished by mass. | rsc.orgrsc.org |

| Enantiomeric Purity | Nuclear Magnetic Resonance (NMR) in Chiral Solvents | Different chemical shifts for enantiomers in a chiral environment. | nih.gov |

| Isotopic Purity | Mass Spectrometry (GC-MS, IRMS) | Measurement of mass-to-charge ratio to determine isotopic distribution. | physiology.orgiiste.orgresearchgate.net |

| Isotopic Purity | ¹H Nuclear Magnetic Resonance (NMR) | Quantification of the reduction in proton signal intensity upon deuteration. | acs.org |

Chiral Recognition Phenomena in Deuterated Amino Acid Systems

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is a fundamental process in chemistry and biology. The use of deuterated amino acids like this compound provides a unique probe to study the subtle forces governing these interactions.

The substitution of a proton with a deuteron (B1233211) at a stereocenter, while chemically minor, can lead to measurable differences in intermolecular interactions. These differences arise from the slight changes in bond length, vibrational frequencies, and polarizability caused by the heavier isotope.

Studies utilizing chiral hosts, such as cyclophanes and porphyrins, have demonstrated enantioselective recognition of amino acids and their derivatives. mdpi.commdpi.com The recognition is typically driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. mdpi.commdpi.com While specific studies focusing solely on the chiral recognition of this compound are not extensively detailed in the provided context, the principles derived from studies with non-deuterated and other deuterated chiral molecules are applicable.

NMR spectroscopy in chiral liquid-crystalline solvents, such as poly-γ-benzyl-L-glutamate (PBLG), is a powerful technique for observing chiral discrimination. nih.govrsc.orgacs.orgnih.gov In such an anisotropic environment, the differential ordering of enantiomers leads to distinct NMR signals, allowing for the quantification of chiral recognition. rsc.orgacs.orgnih.gov This has been demonstrated for flexible chiral molecules where fast interconversion between enantiomeric conformers occurs. acs.orgnih.gov

Computational studies, such as those using density functional theory (DFT), can provide insights into the interaction energies between a chiral host and the enantiomers of a guest molecule. For example, a significant difference in interaction energy was calculated for the enantiomers of alanine with a chiral polymer membrane, explaining the observed enantioselective separation. researchgate.net

The investigation of chiral recognition in systems involving deuterated amino acids contributes to a deeper understanding of the origins of stereoselectivity and the nature of weak intermolecular forces that play a crucial role in biological systems and the development of chiral separation technologies.

Emerging Avenues and Prospective Research Directions for L Alanine 2 D

Innovations in Isotopic Labeling Strategies for Complex Macromolecules

The use of stable isotopes like deuterium (B1214612) (²H) for labeling biomolecules is a cornerstone of modern structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy and neutron scattering studies. researchgate.net L-Alanine-2-d plays a significant role in these advanced labeling strategies, which aim to simplify complex spectra and provide detailed structural and dynamic information on large macromolecules and their assemblies.

Innovations in this area focus on selective labeling, where only specific amino acid residues or even specific positions within an amino acid are isotopically labeled. This approach is critical for studying the structure and dynamics of large proteins (greater than 25 kDa), where uniform deuteration is often necessary to reduce spectral complexity and line-broadening effects. chemie-brunschwig.ch this compound, often in combination with other labeled precursors, can be introduced into protein expression systems to provide specific probes for NMR analysis. isotope.com For instance, selectively protonated groups can be introduced into a deuterated protein, with this compound serving as a key component in these "protonated islands," which are essential for obtaining distance constraints in NMR structural calculations. chemie-brunschwig.ch

Recent advancements include biocatalytic methods for the production of selectively labeled amino acids. rsc.orgchemrxiv.org These enzymatic approaches offer a high degree of stereoselectivity and isotopic enrichment, allowing for the synthesis of complex labeling patterns that would be challenging to achieve through traditional chemical synthesis. rsc.org For example, a one-step enzymatic process has been developed to introduce a ¹⁵N-label, a ²H-label at the alpha-position, and create the chiral center of L-alanine simultaneously. chemrxiv.org This method has been successfully used to incorporate labeled L-alanine into large protein complexes, enabling high-resolution structural and dynamic studies by methyl-TROSY NMR techniques. rsc.orgchemrxiv.org

The table below summarizes some of the key isotopic labeling strategies involving this compound and their applications.

| Labeling Strategy | Description | Key Applications |

| Selective Protonation | Introduction of protonated amino acids (like L-alanine) into a highly deuterated protein background. | NMR studies of large proteins and protein complexes to obtain structural restraints. chemie-brunschwig.ch |

| Biocatalytic Synthesis | Use of enzymes to synthesize this compound and other isotopically labeled amino acids with high specificity. | Production of tailored amino acid isotopologues for advanced NMR experiments. rsc.orgrsc.org |

| Pulsed SILAC (pSILAC) | A dynamic version of Stable Isotope Labeling by Amino Acids in Cell Culture that uses pulsed introduction of labeled amino acids to track protein synthesis over time. | Temporal analysis of proteomes and studying protein turnover rates. nih.gov |

| Multi-isotope Labeling | Combination of ²H, ¹³C, and ¹⁵N labeling in a single amino acid molecule. | Elucidation of complex metabolic pathways and detailed structural analysis of macromolecules. isotope.comrsc.org |

Integration of this compound Tracers in Systems Biology and Multi-Omics (Proteomics, Metabolomics)

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including proteomics and metabolomics. This compound serves as a crucial tracer in these studies, enabling researchers to follow the flow of metabolites through intricate biochemical networks and to quantify changes in protein synthesis and degradation under different conditions. isotope.comtechnologynetworks.com

In metabolomics, this compound is used in metabolic flux analysis to trace the pathways of amino acid metabolism. smolecule.com By introducing this compound into a biological system, scientists can track the incorporation of the deuterium label into other molecules, providing a detailed map of metabolic transformations. technologynetworks.com This approach has been instrumental in studying a range of biological processes, from the alanine-glucose cycle, which is vital for maintaining blood sugar balance, to the metabolic responses of organisms to environmental stressors. moleculardepot.comdrugbank.com For example, a metabolomics study used doubly labeled L-alanine to investigate the mechanism of action of the antibiotic D-cycloserine in Mycobacterium tuberculosis, revealing that the drug more strongly inhibits D-alanine:D-alanine ligase than alanine (B10760859) racemase. acs.orgacs.org

In proteomics, this compound is used in conjunction with techniques like mass spectrometry to measure the rates of protein synthesis. nih.gov The "heavy water" (D₂O) labeling method, where organisms are exposed to D₂O, leads to the incorporation of deuterium into non-essential amino acids like L-alanine through transamination of pyruvate (B1213749). technologynetworks.com The enrichment of deuterium in newly synthesized proteins can then be measured to determine protein turnover rates over days or even weeks. technologynetworks.com This has proven to be a powerful tool for studying the effects of nutrition, physical activity, and disease on muscle protein synthesis. technologynetworks.com

Integrated proteomic and metabolomic analyses using this compound have also been employed to identify key host defense pathways. In one study, these multi-omics approaches were used to screen for molecules that could improve the survival of mice infected with pathogenic bacteria, highlighting a strong correlation between L-alanine metabolism and phagocytosis. nih.gov

The following table details the applications of this compound in multi-omics research.

| Omics Field | Application of this compound | Research Findings |

| Metabolomics | Tracer for metabolic flux analysis. | Elucidation of amino acid metabolic pathways smolecule.com; investigation of antibiotic mechanisms of action. acs.orgacs.org |

| Proteomics | Measurement of protein synthesis rates via D₂O labeling. | Quantification of muscle protein synthesis in response to various stimuli. technologynetworks.com |

| Systems Biology | Integrated analysis of metabolic and proteomic changes. | Identification of host defense pathways and potential immunomodulators. nih.gov |

Advanced Computational Modeling and Quantum Mechanical Simulations of Deuterated Biological Systems

Computational modeling and quantum mechanical (QM) simulations are becoming increasingly important tools for understanding the structure, dynamics, and function of biological molecules. When combined with experimental data from techniques that utilize deuterated compounds like this compound, these computational approaches can provide unprecedented insights into biological systems. researchgate.netduke.edu

Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful experimental technique that provides information about the solvent accessibility and dynamics of proteins. acs.orgacs.org Computational models are used to interpret HDX data, translating the information about deuterium uptake into structural restraints that can guide the modeling of protein structures and complexes. acs.org For example, regions of a protein that show low levels of deuterium exchange are likely to be part of the protein's core or involved in intermolecular interactions. nih.gov

Quantum mechanical simulations can be used to study the effects of isotopic substitution on the properties of molecules. In the case of this compound, QM calculations can help to understand how the presence of deuterium at the alpha-carbon affects the molecule's vibrational frequencies, bond lengths, and electronic structure. researchgate.netresearchgate.net These subtle changes can have significant effects on the dynamics and interactions of the molecule in a biological environment. For instance, QM/MM (quantum mechanics/molecular mechanics) simulations have been used to study the conformational dynamics of alanine dipeptide in water, providing insights that can be compared with experimental IR and vibrational circular dichroism spectra. aip.org Density-functional molecular dynamics simulations have also been employed to study the behavior of L-alanine in a water droplet, offering a fully quantum mechanical view of its hydration and hydrophobic effects. biosimu.org

These computational approaches are not only used to interpret experimental data but also to predict the properties of deuterated systems. This predictive power is crucial for designing new isotopic labeling strategies and for understanding the fundamental principles that govern the behavior of biological molecules.

The table below highlights the role of computational modeling in conjunction with deuterated systems.

| Computational Method | Application with Deuterated Systems | Insights Gained |

| Molecular Dynamics (MD) Simulations | Interpretation of HDX-MS data. | Guiding the modeling of protein structures and complexes based on deuterium exchange patterns. acs.org |

| Quantum Mechanics (QM) Calculations | Studying the effects of isotopic substitution. | Understanding changes in vibrational frequencies, bond lengths, and electronic structure of deuterated molecules. researchgate.netresearchgate.net |

| QM/MM Simulations | Investigating the dynamics of deuterated peptides in solution. | Elucidating the conformational preferences and interactions of peptides like alanine dipeptide. aip.org |

Novel Applications of this compound in Pharmaceutical and Biotechnological Research

The unique properties of this compound are also being leveraged in pharmaceutical and biotechnological research to address a range of challenges, from drug development to the industrial production of valuable chemicals.

In the pharmaceutical industry, deuterium-labeled compounds, including this compound, are used as internal standards in mass spectrometry-based assays for quantifying drug levels in biological samples. medchemexpress.com Furthermore, the "deuterium effect," where the substitution of hydrogen with deuterium can alter the metabolic fate of a drug, is being explored as a strategy to improve the pharmacokinetic properties of new drug candidates. By strategically placing deuterium atoms at sites of metabolic attack, it is possible to slow down the rate of drug metabolism, potentially leading to improved efficacy and a better side-effect profile. While research in this area is ongoing, the use of deuterated amino acids like this compound in peptide-based drugs is a promising avenue.

In biotechnology, L-alanine itself is an important compound with wide applications in the food, pharmaceutical, and chemical industries. oup.com There is a growing interest in producing L-alanine through microbial fermentation from renewable biomass as a more sustainable alternative to traditional chemical synthesis. oup.com Metabolic engineering of microorganisms to enhance L-alanine production is an active area of research. oup.comnih.govfrontiersin.org While this compound is not directly the product in these applications, the knowledge gained from using it as a tracer to understand and optimize the metabolic pathways in these engineered organisms is invaluable. For example, by tracing the flow of carbon and nitrogen through the central metabolism, researchers can identify bottlenecks in the production pathway and engineer the host organism for improved yields.

The following table summarizes the novel applications of this compound in these fields.

| Research Area | Application of this compound | Potential Impact |

| Pharmaceuticals | Internal standard for drug quantification; potential for creating deuterated drugs. | Improved accuracy of pharmacokinetic studies; development of drugs with enhanced metabolic stability. medchemexpress.com |

| Biotechnology | Tracer to optimize microbial production of L-alanine. | More efficient and sustainable production of L-alanine for various industrial applications. oup.com |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing L-Alanine-2-d with high isotopic purity, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves deuterium incorporation at the C-2 position via catalytic exchange or enzymatic methods. Isotopic purity (e.g., 98% as noted in Sigma-Aldrich’s product listings) is validated using nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution eliminates the proton signal at C-2, and mass spectrometry (MS) confirms molecular mass shifts . For catalytic exchange, reaction conditions (pH, temperature) must optimize deuterium retention while minimizing racemization. Purification via ion-exchange chromatography ensures removal of non-deuterated byproducts .

Q. How should researchers handle and store this compound to prevent isotopic exchange or degradation?